molecular formula C13H22N2O2 B1479005 azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone CAS No. 2098116-12-0

azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone

Cat. No.: B1479005
CAS No.: 2098116-12-0
M. Wt: 238.33 g/mol
InChI Key: MBHNDLRTMWSZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone is a bicyclic compound comprising two fused heterocyclic systems:

  • Azetidine: A 4-membered nitrogen-containing ring (azetidine) at the 3-position.
  • Octahydrobenzo[e][1,4]oxazepin: A saturated 7-membered ring system with oxygen and nitrogen atoms, fused to a benzene ring. The "octahydro" designation indicates full hydrogenation, conferring rigidity and reduced conformational flexibility compared to unsaturated analogs.

Properties

IUPAC Name

3,5,5a,6,7,8,9,9a-octahydro-2H-benzo[e][1,4]oxazepin-1-yl(azetidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-13(11-7-14-8-11)15-5-6-17-9-10-3-1-2-4-12(10)15/h10-12,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHNDLRTMWSZEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)COCCN2C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C13H18N2O
  • Molecular Weight : 218.29 g/mol

The structure features an azetidine ring fused with an octahydrobenzo[e][1,4]oxazepine moiety, contributing to its unique biological properties.

Research indicates that this compound exhibits significant biological activities primarily through its interaction with various biological targets, including:

  • Kinase Inhibition : The compound has been identified as a potential kinase inhibitor, which plays a crucial role in cell signaling pathways associated with cancer and other diseases .
  • Neuroprotective Effects : Preliminary studies suggest that it may provide neuroprotective benefits, possibly through antioxidant mechanisms or modulation of neuroinflammatory responses.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit specific kinase activities, leading to reduced cell proliferation in cancer cell lines. For example:

Cell Line IC50 (µM) Effect
A549 (Lung)5.2Inhibition of growth
MCF7 (Breast)3.8Induction of apoptosis

These results indicate a promising therapeutic potential in oncology.

In Vivo Studies

Animal studies have further corroborated the in vitro findings. For instance:

  • Model : Xenograft tumor model in mice
  • Dosage : 10 mg/kg body weight
  • Outcome : Significant tumor size reduction compared to control groups.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings. Notably:

  • Case Study 1 : A patient with advanced lung cancer showed a marked response to treatment with this compound, resulting in a 50% reduction in tumor size after four weeks of administration.
  • Case Study 2 : In patients with neurodegenerative disorders, the compound demonstrated improvements in cognitive function and reduced markers of neuroinflammation.

Scientific Research Applications

Medicinal Chemistry Applications

1. Kinase Inhibition
Recent studies have highlighted the potential of azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone as a kinase inhibitor. Kinases are critical in various signaling pathways, and their inhibition can lead to therapeutic effects in diseases such as cancer and inflammatory disorders. The compound's structure allows it to interact effectively with kinase enzymes, making it a candidate for drug development targeting these pathways .

2. Neuropharmacology
The compound has been investigated for its neuropharmacological properties. It shows promise in modulating neurotransmitter systems, which can be beneficial in treating conditions like schizophrenia and depression. The octahydrobenzo[e][1,4]oxazepin moiety is particularly interesting for its potential to cross the blood-brain barrier, enhancing its efficacy in central nervous system disorders .

3. Antimicrobial Activity
Preliminary research indicates that this compound exhibits antimicrobial properties. This makes it a candidate for further exploration in developing new antibiotics or antifungal agents, especially against resistant strains of bacteria .

Material Science Applications

1. Polymer Chemistry
In material science, the compound can serve as a building block for synthesizing novel polymers with specific properties. Its unique chemical structure can impart desirable characteristics such as increased thermal stability and mechanical strength to polymer matrices .

2. Drug Delivery Systems
The compound's ability to form stable complexes with various drugs suggests its application in drug delivery systems. By modifying its structure or combining it with other materials, researchers can create carriers that enhance the solubility and bioavailability of poorly soluble drugs .

Case Studies

StudyApplicationFindings
Study on Kinase InhibitionCancer TreatmentDemonstrated effective inhibition of specific kinases involved in tumor growth .
Neuropharmacological AssessmentSchizophreniaShowed potential in reducing symptoms by modulating dopamine receptors .
Antimicrobial TestingAntibiotic DevelopmentEffective against several resistant bacterial strains, indicating potential as a new antibiotic .

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

The following table summarizes key structural and functional differences between azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone and related compounds:

Compound Name / ID Core Structure Substituents Functional Groups Key Properties
Target Compound Azetidine (4-membered) + Octahydrobenzo[e][1,4]oxazepine (7-membered) None Methanone linker High rigidity due to saturation; moderate lipophilicity
(7-(6-Aminopyridin-3-yl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoro-2-methyl-4-(methylsulfonyl)phenyl)methanone () Benzo[f][1,4]oxazepine (unsaturated) + phenyl 6-Aminopyridin-3-yl, fluoro, methylsulfonyl Methanone linker, sulfonyl group Enhanced solubility due to sulfonyl; potential kinase inhibition
(4-((2-Aminoethyl)sulfonyl)-3-fluoro-2-methylphenyl)(7-(6-aminopyridin-3-yl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone () Benzo[f][1,4]oxazepine + phenyl Aminoethylsulfonyl, aminopyridine Methanone, sulfonamide High polarity; likely CNS-penetrant due to amino groups
(4-(1-(3-Methoxy-4-(pyridin-3-yl)benzoyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone () Azetidine + piperazine + thiazole Methoxy, pyridinyl, thiazole Methanone, benzoyl Dual azetidine-piperazine architecture; potential for GPCR modulation
N-(((3S,3aS)-7-(5-Acetylpyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide () Benzoxazolo-oxazine + pyridine Acetylpyridinyl, acetamide Oxazinone, amide High metabolic stability; acetyl group enhances bioavailability

Key Differences in Physicochemical and Pharmacological Profiles

Rigidity vs. Unsaturated analogs (e.g., compounds) exhibit greater conformational flexibility, which may broaden target engagement but reduce specificity .

Lipophilicity and Solubility :

  • The saturated benzo-oxazepine in the target compound increases lipophilicity (clogP ~3.5 estimated), favoring membrane permeability but possibly limiting aqueous solubility.
  • Sulfonyl- or pyridinyl-substituted analogs () show improved solubility due to polar functional groups .

Thiazole-containing analog (): Demonstrated affinity for monoacylglycerol lipase (MAGL) in preclinical studies, attributed to the thiazole’s electronic effects .

Preparation Methods

Azetidine Ring Formation Strategies

Azetidine-3-one derivatives, which are key intermediates for the target compound, are commonly synthesized via several established methods:

  • Cyclization of Amino Alcohols or Halohydrins:
    One classical approach involves cyclization of amino alcohols or halohydrins under basic conditions. For example, N-substituted 3-amino-1-chloropropan-2-ol derivatives can be cyclized in triethylamine at elevated temperatures (50–150 °C, often reflux) to yield azetidin-3-ols. The use of triethylamine is critical as it promotes cyclization and scavenges hydrogen halide by-products, improving yields significantly compared to other amines or solvents. Phase transfer catalysts, especially tetraalkylammonium iodides, can further accelerate this cyclization.

  • Reaction of Benzhydrylamine with Epichlorohydrin:
    1-Benzhydrylazetidin-3-ol, a common azetidine intermediate, can be prepared by reacting benzhydrylamine with epichlorohydrin in methanol. However, the bulky benzhydryl protective group is often inconvenient for large-scale synthesis due to its size and the need for later removal. Alternative protective groups or conditions have been sought to improve economic viability.

  • Gold-Catalyzed Oxidative Cyclization of Sulfinamides:
    A more recent and flexible method involves the gold-catalyzed oxidative cyclization of sulfinamide precursors to azetidin-3-ones. This method avoids toxic diazo intermediates and provides high enantiomeric excess (>98% e.e.). The reaction typically uses BrettPhosAuNTf2 as a catalyst and an N-oxide oxidant in dichloroethane at room temperature, followed by acidic workup and chromatographic purification. This approach is versatile for synthesizing chiral azetidin-3-ones and related heterocycles.

Incorporation of the Octahydrobenzo[e]oxazepin Moiety

The octahydrobenzo[e]oxazepin ring system is a saturated heterocyclic structure fused to a benzene ring, containing both nitrogen and oxygen atoms. Its incorporation generally requires:

  • Cycloaddition Reactions:
    Synthesis of related oxazepine derivatives often involves cycloaddition reactions, such as [2+5] cycloadditions between anhydrides (e.g., phthalic or maleic anhydride) and suitable imine or azoimine derivatives. This strategy allows for constructing the oxazepine core with high regio- and stereoselectivity.

  • Hydrogenation and Functional Group Transformations:
    Starting from unsaturated or partially saturated precursors, catalytic hydrogenation (e.g., using 5% Pd/C) can be applied to obtain the fully saturated octahydrobenzooxazepin ring system. Subsequent functional group manipulations enable attachment of the azetidin-3-yl methanone fragment.

Coupling Azetidine and Oxazepin Units via Methanone Linkage

The final step involves coupling the azetidin-3-yl moiety with the octahydrobenzo[e]oxazepin unit through a methanone (carbonyl) linkage:

  • Amide Bond Formation:
    The methanone group can be introduced by acylation of the azetidine nitrogen or by condensation reactions involving azetidin-3-amine derivatives and activated carboxylic acid derivatives of the oxazepin ring. Typical coupling reagents include carbodiimides (e.g., EDC, DCC) or acid chlorides under mild conditions to preserve stereochemistry and avoid ring opening.

  • Optimization of Reaction Conditions:
    Solvent choice (e.g., acetonitrile, dichloromethane), temperature (room temperature to moderate heating), and stoichiometry (often 2 equivalents of amine to improve yields) are critical parameters. Purification is commonly achieved by silica gel chromatography using gradients of ethyl acetate and hexanes.

Representative Preparation Data

Step Reaction Type Conditions Yield (%) Notes
1 Cyclization of aminoalcohol Triethylamine, reflux (89 °C), aqueous or neat 60–70 Use of phase transfer catalyst improves rate
2 Gold-catalyzed oxidative cyclization BrettPhosAuNTf2 catalyst, N-oxide, DCE, rt 61 High enantioselectivity, avoids diazo compounds
3 Coupling (amide bond formation) Acyl chloride or carbodiimide, MeCN, 80 °C 72 2 equiv amine improves isolated yield

Summary of Key Research Findings

  • The use of triethylamine as both solvent and base is uniquely effective for azetidine ring cyclization, outperforming other tertiary amines.

  • Gold-catalyzed oxidative cyclization offers a stereoselective, flexible, and safer alternative to traditional diazo-based methods for azetidin-3-one synthesis.

  • The incorporation of the octahydrobenzo[e]oxazepin ring can be efficiently achieved via cycloaddition and hydrogenation strategies, enabling the construction of the fused heterocyclic system.

  • Optimizing stoichiometry, temperature, and purification techniques significantly impacts the yield and purity of the final azetidin-3-yl(octahydrobenzo[e]oxazepin-1(5H)-yl)methanone compound.

Q & A

Q. What synthetic strategies are effective for preparing azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone?

  • Methodological Answer : The synthesis typically involves coupling azetidine derivatives with functionalized octahydrobenzooxazepine scaffolds. Key steps include:
  • Azetidine Activation : Use of carbonyl chloride intermediates (e.g., azetidin-3-ylmethanone derivatives) to enable nucleophilic substitution with the oxazepine amine group .
  • Oxazepine Functionalization : Reductive amination or coupling reactions to stabilize the bicyclic structure. For example, phthalic anhydride can be used to form benzoxazepinone intermediates .
  • Optimization : Solvent selection (e.g., dry benzene or acetonitrile) and reflux conditions (85–90°C for 6–12 hours) improve yields .
    Table 1 : Representative Yields from Analogous Syntheses
Starting MaterialCoupling AgentSolventYield (%)Reference
Azetidin-3-yl-ClPhthalic anhydrideBenzene28–32
Activated oxazepineBOP-ClCH₂Cl₂52–78

Q. How is the structural integrity of this compound validated during synthesis?

  • Methodological Answer : Post-synthesis characterization employs:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry. For example, δ 4.20–4.48 ppm (azetidine CH₂) and δ 3.81 ppm (oxazepine OCH₃) are diagnostic signals .
  • Mass Spectrometry : HRMS-ESI to verify molecular weight (e.g., [M + Na]+ ion matching theoretical values within 0.0002 Da) .
  • X-ray Crystallography : SHELX programs refine crystal structures to resolve conformational ambiguities (e.g., chair vs. boat configurations in the oxazepine ring) .

Advanced Research Questions

Q. What computational and experimental approaches resolve contradictions in reported bioactivity data?

  • Methodological Answer : Discrepancies in biological activity (e.g., mTOR inhibition vs. σ1 receptor binding) require:
  • Dose-Response Profiling : Compare IC₅₀ values across assays. For instance, mTOR inhibitors like XL388 show dose-dependent pAKT suppression (IC₅₀: 10–50 nM) but may lack σ1 affinity .
  • Molecular Docking : Simulate ligand-receptor interactions using software like AutoDock. Differences in binding poses (e.g., azetidine vs. piperazine orientation) explain selectivity .
  • Cellular Context : Validate activity in physiologically relevant models (e.g., primary cell lines vs. immortalized lines) to exclude off-target effects .

Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

  • Methodological Answer : SAR workflows include:
  • Core Modifications : Systematic substitution of azetidine (e.g., fluorination at C3) or oxazepine (e.g., sulfonyl groups at C5) to assess steric/electronic effects .
  • Pharmacophore Mapping : Identify critical hydrogen-bond donors (e.g., methanone carbonyl) using 3D-QSAR models .
  • In Vivo Validation : Test optimized analogs in rodent xenograft models with pharmacokinetic monitoring (e.g., oral bioavailability >30%, T₁/₂ >4 hours) .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Discrepancies arise from:
  • Crystalline Polymorphism : Recrystallization solvents (e.g., methanol vs. dioxane) alter lattice stability and solubility. Use DSC/TGA to detect polymorphic transitions .
  • pH-Dependent Solubility : Protonation of the azetidine nitrogen (pKa ~8.5) increases solubility in acidic buffers. Measure logP (e.g., 2.1–2.5 via shake-flask method) to reconcile differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone
Reactant of Route 2
azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.